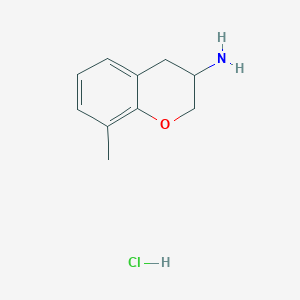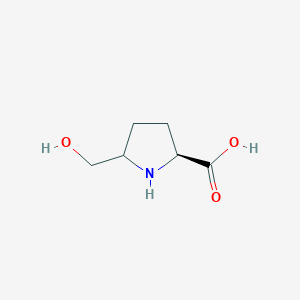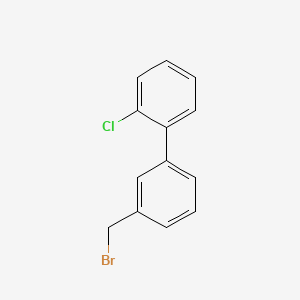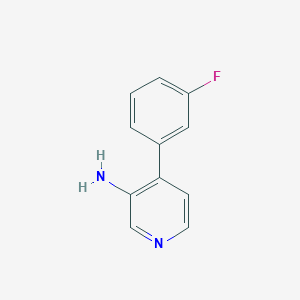
4-(3-Fluorophenyl)pyridin-3-amine
Descripción general
Descripción
“4-(3-Fluorophenyl)pyridin-3-amine” is a chemical compound with the molecular weight of 188.2 . It is also known by its IUPAC name "4-(3-fluorophenyl)-2-pyridinamine" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14)" . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
1. Peptidomimetic Development
Saitton, Kihlberg, and Luthman (2004) described the synthesis of pyridine derivatives, including structures similar to 4-(3-Fluorophenyl)pyridin-3-amine, as scaffolds in peptidomimetic development. These derivatives are beneficial for creating compounds that mimic peptides in biological systems (Saitton, Kihlberg & Luthman, 2004).
2. pH Sensor Development
Hu et al. (2013) synthesized triphenylamine derivatives, including pyridinyl groups, and explored their use as pH sensors due to their pH-dependent absorptions and emissions. This research indicates potential applications of similar compounds like this compound in pH sensing technologies (Hu et al., 2013).
3. Anticancer Research
Thaher et al. (2012) explored pyrazole derivatives with a structure related to this compound, finding them active against important cancer kinases. This suggests potential applications in cancer research and treatment (Thaher et al., 2012).
4. Anticancer Agent Synthesis
Vinayak, Sudha, and Lalita (2017) synthesized novel amine derivatives of a compound structurally similar to this compound, showing potent in vitro anticancer activity against human cancer cell lines. This research underscores the compound's potential in developing new anticancer agents (Vinayak, Sudha & Lalita, 2017).
5. Met Kinase Inhibition
Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, which are structurally related to this compound. This research highlights potential therapeutic applications in targeting Met kinase-related diseases (Schroeder et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyridines and fluorophenyl compounds are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to different enzymes, receptors, and proteins, influencing their function .
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets, altering the biological activity of these targets .
Biochemical Pathways
Pyridines and fluorophenyl compounds can be involved in various biochemical pathways. Their impact on these pathways depends on their specific targets and the nature of their interaction .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds can vary widely. Factors such as the compound’s size, polarity, and functional groups can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of these compounds depend on their specific targets and mode of action. They can lead to changes in cellular signaling, enzyme activity, gene expression, and more .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Análisis Bioquímico
Biochemical Properties
4-(3-Fluorophenyl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The compound has been shown to inhibit TRKA, a subtype of TRKs, with an IC50 value of 56 nM . This inhibition affects the downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . Additionally, it shows selectivity for the MCF-7 cell line and HUVEC cell line . The compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of TRKs and other related proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the kinase domain of TRKA, leading to its inhibition . This inhibition prevents the phosphorylation of the kinase domain, thereby blocking the downstream signaling pathways . Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Long-term studies have shown that the compound maintains its inhibitory effects on TRKA and related signaling pathways, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
4-(3-fluorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHINMZLIUFUWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294497 | |
| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374664-62-6 | |
| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374664-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)
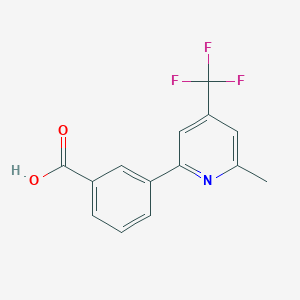
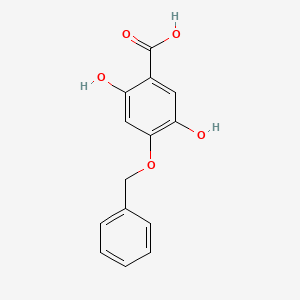

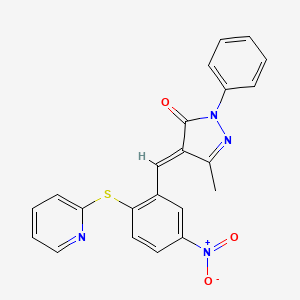
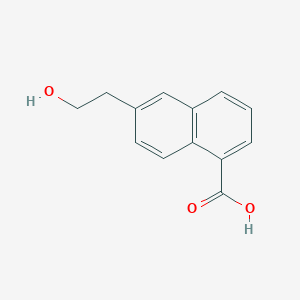
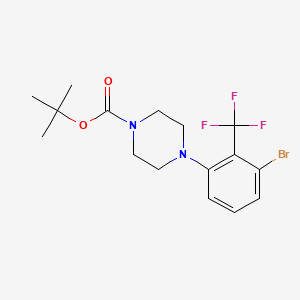
![6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1456594.png)


